molecular formula C7H6ClF2NO2 B13502208 3-Amino-2,4-difluorobenzoic acid hydrochloride

3-Amino-2,4-difluorobenzoic acid hydrochloride

Katalognummer: B13502208
Molekulargewicht: 209.58 g/mol
InChI-Schlüssel: UTEVISIAWRGDFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-2,4-difluorobenzoic acid hydrochloride is a chemical compound with the molecular formula C7H6F2NO2·HCl. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 3 is replaced by an amino group. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,4-difluorobenzoic acid hydrochloride typically involves multiple steps. One common method starts with the nitration of 2,4-difluorobenzoic acid to introduce a nitro group at the 3-position. This is followed by the reduction of the nitro group to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-2,4-difluorobenzoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield 3-nitro-2,4-difluorobenzoic acid, while reduction can produce various amine derivatives .

Wissenschaftliche Forschungsanwendungen

3-Amino-2,4-difluorobenzoic acid hydrochloride has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Amino-2,4-difluorobenzoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the fluorine atoms can enhance the compound’s binding affinity and stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Amino-2,4-difluorobenzoic acid hydrochloride is unique due to the presence of both amino and difluoro substituents on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry. The fluorine atoms enhance the compound’s stability and binding affinity, while the amino group provides sites for further chemical modifications .

Eigenschaften

Molekularformel

C7H6ClF2NO2

Molekulargewicht

209.58 g/mol

IUPAC-Name

3-amino-2,4-difluorobenzoic acid;hydrochloride

InChI

InChI=1S/C7H5F2NO2.ClH/c8-4-2-1-3(7(11)12)5(9)6(4)10;/h1-2H,10H2,(H,11,12);1H

InChI-Schlüssel

UTEVISIAWRGDFB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1C(=O)O)F)N)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.